2,3,4,5,6-Pentabromobenzoic acid
Overview
Description
2,3,4,5,6-Pentabromobenzoic acid is a perhalogenated benzoic acid, characterized by the presence of five bromine atoms attached to the benzene ring. This compound is of significant interest in organic synthesis and coordination chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most efficient method for synthesizing 2,3,4,5,6-Pentabromobenzoic acid involves the exhaustive bromination of benzoic acid using 1,3-dibromoisocyanuric acid in concentrated sulfuric acid (H₂SO₄) solution . This method allows for the preparation of the compound on a multigram scale. The crude bromination product is typically contaminated with 3,4,5,6-tetrabromobenzoic acid and pentabromobenzene, necessitating a purification protocol to obtain analytically pure this compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the described synthetic route using 1,3-dibromoisocyanuric acid in concentrated sulfuric acid is likely scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentabromobenzoic acid undergoes various chemical reactions, including electrophilic substitution and coordination reactions. The presence of multiple bromine atoms makes it a versatile reagent in organic synthesis .
Common Reagents and Conditions:
Electrophilic Bromination: Utilizes 1,3-dibromoisocyanuric acid in concentrated sulfuric acid.
Coordination Reactions: Forms complexes with metals, leveraging its multiple bromine atoms for coordination.
Major Products:
From Bromination: this compound itself.
From Coordination Reactions: Various metal complexes with potential luminescent properties.
Scientific Research Applications
2,3,4,5,6-Pentabromobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Coordination Chemistry: Acts as a ligand to form metal complexes, which are studied for their luminescent properties.
Material Science:
Mechanism of Action
The mechanism by which 2,3,4,5,6-Pentabromobenzoic acid exerts its effects is primarily through its ability to act as an electrophilic reagent. The multiple bromine atoms enhance its reactivity, allowing it to participate in various substitution and coordination reactions. The compound’s molecular structure facilitates the formation of hydrogen and halogen bonds, which are crucial in its interactions with other molecules .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorobenzoic acid: A fluorinated analog with similar structural properties but different reactivity due to the presence of fluorine atoms.
3,4,5,6-Tetrabromobenzoic acid: A less brominated analog that shares some reactivity but lacks the full substitution pattern of 2,3,4,5,6-Pentabromobenzoic acid.
Uniqueness: this compound is unique due to its complete bromination, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in the synthesis of highly brominated organic compounds and in the formation of luminescent metal complexes .
Properties
IUPAC Name |
2,3,4,5,6-pentabromobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSGWKLIVYONLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302095 | |
Record name | 2,3,4,5,6-Pentabromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22230-43-9 | |
Record name | 2,3,4,5,6-Pentabromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22230-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentabromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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